molecular formula C5H5F3N4 B108350 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine CAS No. 1131567-98-0

2-Hydrazinyl-5-(trifluoromethyl)pyrimidine

Cat. No.: B108350
CAS No.: 1131567-98-0
M. Wt: 178.12 g/mol
InChI Key: FCEDZRGBKSZJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C₅H₅F₃N₄ It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, and a hydrazinyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows:

2-chloro-5-(trifluoromethyl)pyrimidine+hydrazine hydrateThis compound+HCl\text{2-chloro-5-(trifluoromethyl)pyrimidine} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-chloro-5-(trifluoromethyl)pyrimidine+hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmosphere conditions.

Major Products Formed

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Hydrazinyl-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antiviral agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-5-(trifluoromethyl)pyridine
  • 2-Hydrazino-4-(trifluoromethyl)pyrimidine
  • 2-Hydrazinyl-5-(trifluoromethyl)benzene

Uniqueness

2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is unique due to its specific combination of a pyrimidine ring with both a hydrazinyl and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)3-1-10-4(12-9)11-2-3/h1-2H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEDZRGBKSZJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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